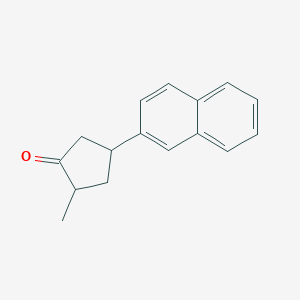
1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline typically involves multiple steps starting from commercially available reagents. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. For this compound, the starting materials might include 3,4-dimethoxybenzaldehyde, an appropriate aniline derivative, and an alkene such as methyl vinyl ether. The reaction is catalyzed by a Lewis acid like boron trifluoride etherate and proceeds under mild conditions to form the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the isoquinoline to tetrahydroisoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitro or bromo derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
- 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinoline
- 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness: 1-(3,4-Dimethoxybenzyl)-6-methoxy-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H21NO3/c1-21-15-5-6-16-14(12-15)8-9-20-17(16)10-13-4-7-18(22-2)19(11-13)23-3/h4-7,11-12H,8-10H2,1-3H3 |
InChI-Schlüssel |
JQRIWRGJMNBZTB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=NCC2)CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=NCC2)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-dimethyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373467.png)







![4-[Nitro(diphenyl)methyl]aniline](/img/structure/B373483.png)





